molecular formula C10H14N2O3 B13788635 Urea, 1-butyl-3-(2-furoyl)- CAS No. 78371-88-7

Urea, 1-butyl-3-(2-furoyl)-

Cat. No.: B13788635
CAS No.: 78371-88-7
M. Wt: 210.23 g/mol
InChI Key: ODDMOEUFWQJITO-UHFFFAOYSA-N
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Description

Urea, 1-butyl-3-(2-furoyl)-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group and a furoyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, 1-butyl-3-(2-furoyl)-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be performed without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired urea derivatives.

Industrial Production Methods: Industrial production of urea derivatives often involves the use of phosgene or its derivatives to generate the necessary isocyanates or carbamoyl chlorides . These intermediates then react with the appropriate amines to form the desired urea compounds. The process is typically carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-butyl-3-(2-furoyl)-, like other urea derivatives, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions: The reactions of urea derivatives often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of urea derivatives can produce carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, urea, 1-butyl-3-(2-furoyl)- is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals .

Biology: In biological research, urea derivatives are studied for their potential as enzyme inhibitors and pharmaceuticals. They can interact with various biological targets, influencing biochemical pathways and cellular processes .

Medicine: In medicine, urea derivatives are explored for their potential therapeutic applications. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .

Industry: In industry, urea derivatives are used in the production of polymers, resins, and other materials. They can enhance the properties of these materials, such as their strength, durability, and resistance to environmental factors .

Mechanism of Action

The mechanism of action of urea, 1-butyl-3-(2-furoyl)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, urea derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, preventing its normal function . They may also interact with receptors or other proteins, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

  • 1-butyl-3-(2-fluorophenyl)urea
  • 1-butyl-3-(2-thiazolyl)urea
  • 1-butyl-3-(2-furfuryl)urea

Comparison: Urea, 1-butyl-3-(2-furoyl)- is unique due to the presence of the furoyl group, which can influence its chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the furoyl group can enhance its ability to form hydrogen bonds, influencing its interactions with biological targets .

Conclusion

Urea, 1-butyl-3-(2-furoyl)- is a versatile compound with potential applications in various fields Its unique structure and reactivity make it an interesting subject for scientific research and industrial applications

Properties

CAS No.

78371-88-7

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(butylcarbamoyl)furan-2-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-2-3-6-11-10(14)12-9(13)8-5-4-7-15-8/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13,14)

InChI Key

ODDMOEUFWQJITO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC(=O)C1=CC=CO1

Origin of Product

United States

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